molecular formula C8H16O3S B054954 Cyclohexylmethyl methanesulfonate CAS No. 14100-97-1

Cyclohexylmethyl methanesulfonate

Cat. No.: B054954
CAS No.: 14100-97-1
M. Wt: 192.28 g/mol
InChI Key: IABZFPLSDXDLRS-UHFFFAOYSA-N
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Description

Cyclohexylmethyl methanesulfonate (CHMMS; CAS 14100-97-1) is an organic sulfonate ester with the molecular formula C₈H₁₆O₃S and a molecular weight of 192.27 g/mol . It is structurally characterized by a cyclohexylmethyl group (-CH₂-C₆H₁₁) linked to a methanesulfonate (-SO₃CH₃) moiety. CHMMS is utilized in pharmaceutical synthesis and organic chemistry as an alkylating agent or intermediate, particularly in the preparation of derivatives requiring controlled reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl methanesulfonate can be synthesized through the reaction of cyclohexylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere using dichloromethane as the solvent. The reaction mixture is stirred at room temperature for several hours, followed by washing with hydrochloric acid and water to remove impurities .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethyl methanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted products.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature to slightly elevated temperatures, inert atmosphere

Major Products: The major products formed from these reactions are cyclohexylmethyl derivatives of the nucleophiles used. For example, reacting with an amine would yield a cyclohexylmethyl amine derivative.

Scientific Research Applications

Organic Synthesis

CHMMS serves as an important intermediate in the synthesis of various organic compounds. Its methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. Common nucleophiles used include alkoxides and amines, leading to diverse products depending on the reaction conditions.

Biological Applications

Recent studies have indicated that compounds similar to CHMMS can be utilized to modify biomolecules such as proteins and nucleic acids. This modification can enhance the properties of these biomolecules for therapeutic purposes, including drug development aimed at neurodegenerative diseases like Alzheimer's and Parkinson's disease. For instance, cyclohexyl amide derivatives have shown promise as CRF receptor antagonists, which are relevant in treating stress-related disorders .

Industrial Applications

In the industrial sector, CHMMS is used in the production of specialty chemicals and materials. Its ability to participate in various chemical reactions makes it valuable for creating compounds with specific functional properties required in different applications.

Case Studies

  • Modification of Biomolecules : A study demonstrated that using CHMMS derivatives could effectively modify DNA sequences, enhancing gene editing techniques through improved delivery systems .
  • Therapeutic Potential : Research has shown that cyclohexyl derivatives can act as effective CRF receptor antagonists, indicating potential applications in treating neurodegenerative diseases .
  • Industrial Synthesis : A case study highlighted the use of CHMMS in synthesizing specialty polymers that exhibit unique thermal and mechanical properties, showcasing its industrial relevance .

Mechanism of Action

The mechanism of action of cyclohexylmethyl methanesulfonate involves the alkylation of nucleophilic sites in molecules. The methanesulfonate group acts as a leaving group, allowing the cyclohexylmethyl group to form a covalent bond with the nucleophile. This reaction is facilitated by the electron-withdrawing nature of the methanesulfonate group, which stabilizes the transition state and promotes the formation of the product .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonate Esters

Cyclohexyl 4-Methylbenzenesulfonate (Tosylate Derivative)

  • Structure : Features a tosyl group (-SO₃C₆H₄CH₃) instead of methanesulfonate.
  • Reactivity : Tosylates are widely used as leaving groups in nucleophilic substitution reactions due to their stability and slow hydrolysis. CHMMS, being a mesylate, exhibits faster reactivity in such reactions because methanesulfonate is a better leaving group than tosylate under certain conditions .
  • Synthesis: CHMMS can be synthesized via direct esterification of methanesulfonyl chloride with cyclohexylmethanol, whereas tosylates often require catalysts like heteropolyacids for efficient preparation .

Cyclohex-1-enyl Trifluoromethanesulfonate (Triflates)

  • Structure : Contains a triflate group (-SO₃CF₃) and a cyclohexenyl ring.
  • Reactivity : Triflates (e.g., CAS 28075-50-5) are 10–100× more reactive than mesylates like CHMMS in cross-coupling reactions due to the electron-withdrawing nature of the trifluoromethyl group, which enhances leaving-group ability .
  • Applications : Triflates are preferred in palladium-catalyzed reactions, whereas CHMMS is employed in less electrophilic environments due to its moderate reactivity .

Comparison with Phosphonate Esters

Cyclohexyl Methylphosphonate

  • Structure : Phosphonate ester (-PO₃CH₃) instead of sulfonate.
  • Stability : Phosphonates are hydrolytically more stable than sulfonates, making them suitable for prolonged biological or environmental applications. CHMMS, in contrast, is more prone to hydrolysis under acidic or basic conditions .
  • Biological Activity : Phosphonates are often used as enzyme inhibitors (e.g., in antiviral drugs), while CHMMS’s cyclohexylmethyl motif has shown enhanced inhibitory activity in bacterial neuraminidase (BNA) assays (IC₅₀ = 0.05 µM for CHMMS derivatives vs. 4.4 µM for parent compounds) .

Comparison with Other Sulfonates

Lead Methanesulfonate

  • Structure: Inorganic sulfonate with lead (Pb²⁺) as the counterion.
  • Applications : Lead sulfonates are used in electroplating, while CHMMS is restricted to synthetic organic chemistry .

Data Table: Key Properties and Reactivity

Compound CAS Number Molecular Formula IC₅₀ (µM) Key Application Reactivity (vs. CHMMS)
Cyclohexylmethyl methanesulfonate 14100-97-1 C₈H₁₆O₃S 0.05 BNA inhibition Baseline
Luteolin (Parent Compound) N/A C₁₅H₁₀O₆ 4.4 Reference inhibitor 88× less potent
Cyclohex-1-enyl triflate 28075-50-5 C₇H₉F₃O₃S N/A Cross-coupling reactions 10–100× more reactive
Cyclohexyl tosylate 953-91-3 C₁₃H₁₈O₃S N/A Alkylating agent Slower hydrolysis

Biological Activity

Cyclohexylmethyl methanesulfonate (CHMMS) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of CHMMS, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a methanesulfonate moiety. Its chemical formula is C10H18O3SC_{10}H_{18}O_3S, with a molecular weight of approximately 218.32 g/mol. The presence of the methanesulfonate group enhances the compound's electrophilic nature, which is crucial for its interactions with biological targets.

  • Alkylating Agent : Similar to other methanesulfonates, CHMMS may act as an alkylating agent, which can modify DNA and proteins by adding alkyl groups. This modification can lead to cross-linking of DNA strands, ultimately resulting in cellular apoptosis or necrosis.
  • Electrophilic Reactivity : The electrophilic nature of the methanesulfonate group allows it to react with nucleophiles in biological systems, such as amino acids in proteins or nucleotides in DNA. This reactivity is pivotal in mediating its biological effects.

1. Genotoxicity Studies

Research on MMS has demonstrated significant genotoxicity, including the induction of mutations and chromosomal aberrations in various cell types. A study highlighted that MMS exposure led to tumors in animal models, indicating its potential carcinogenic properties . Although specific data on CHMMS is sparse, its structural similarity to MMS suggests potential genotoxic effects.

2. Pharmacological Applications

Due to its structural characteristics, CHMMS may serve as an intermediate in synthesizing pharmaceuticals targeting neurological disorders or cancer therapies. Its ability to enhance solubility and stability makes it a candidate for drug formulation.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound and structurally related compounds:

Compound NameStructureBiological ActivityUnique Features
This compoundStructurePotentially genotoxic; alkylating agentMethanesulfonate moiety
Methyl methanesulfonate (MMS)StructureKnown carcinogen; induces DNA damageStrong electrophilic character
Ethyl methanesulfonate (EMS)StructureGenotoxic; used in mutagenesis studiesSimilar mechanism to MMS

Future Directions for Research

Further research is needed to elucidate the specific biological activities of this compound. Key areas for investigation include:

  • In vitro and In vivo Studies : Comprehensive studies assessing the cytotoxicity, mutagenicity, and potential therapeutic applications of CHMMS.
  • Mechanistic Studies : Detailed exploration of the biochemical pathways affected by CHMMS to understand its role as an alkylating agent.
  • Drug Development : Evaluating CHMMS as a precursor for synthesizing novel therapeutic agents targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cyclohexylmethyl methanesulfonate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution between cyclohexylmethanol and methanesulfonyl chloride. Key optimization parameters include:

  • Catalysts : Heteropolyacids (e.g., tungstophosphoric acid) enhance reaction efficiency under solvent-free conditions, achieving yields >85% .
  • Solvents : Dichloromethane is commonly used, but solvent-free systems reduce purification complexity .
  • Temperature : Room temperature (rt) suffices for most protocols, but elevated temperatures may improve kinetics in non-polar solvents .
  • Reaction Time : 4–6 hours typically achieves completion, monitored via TLC or NMR .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Infrared (IR) Spectroscopy : Analyze functional groups (e.g., sulfonate S=O stretch at ~1350–1170 cm⁻¹). Prepare samples in 10% CCl₄ (3800–1330 cm⁻¹) and 10% CS₂ (1330–400 cm⁻¹) for full-spectrum coverage .
  • Mass Spectrometry (MS) : Electron ionization (EI) confirms molecular weight (e.g., parent ion at m/z corresponding to C₈H₁₅SO₃). NIST databases provide reference fragmentation patterns .
  • NMR : ¹H and ¹³C NMR identify cyclohexyl and methylsulfonyl moieties (e.g., δ ~3.0 ppm for CH₃SO₃ group) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and vapor respirators compliant with OSHA/NIOSH standards .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with water for ≥10 minutes .
  • Storage : Keep in airtight containers at room temperature, away from bases or nucleophiles to prevent hydrolysis .

Advanced Research Questions

Q. How do conflicting toxicity profiles of this compound in different studies arise, and how can they be resolved?

Discrepancies in toxicity data (e.g., LD₅₀ variations) often stem from:

  • Experimental Models : Differences in cell lines (e.g., MCF-7 vs. HEK293) or in vivo species (rat vs. mouse) .
  • Dose Metrics : Normalize doses by body surface area or metabolic rate for cross-species comparisons .
  • Endpoint Selection : Distinguish acute cytotoxicity (e.g., membrane damage) from genotoxicity (e.g., DNA alkylation). Use Comet assays or γH2AX foci quantification for specificity . Resolution : Apply benchmark dose (BMD) modeling to identify point-of-departure (PoD) values, integrating data from multiple studies .

Q. What mechanistic insights explain the alkylating activity of this compound compared to EMS/MMS?

this compound’s bulky cyclohexyl group influences:

  • Reactivity : Steric hindrance reduces electrophilicity at the methanesulfonyl group, slowing alkylation kinetics versus smaller analogs like MMS .
  • DNA Adduct Profile : Predominantly forms N3-alkylguanine adducts, whereas EMS favors O⁶-alkylguanine. This impacts mutagenic potency and repair pathways (e.g., MGMT vs. BER) .
  • Cellular Uptake : Lipophilicity enhances membrane permeability in eukaryotic cells, increasing intracellular adduct formation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

  • Quality Control : Implement in-process monitoring (e.g., inline FTIR) to track reaction progression .
  • Purification : Use flash chromatography (silica gel, hexane:ethyl acetate) or recrystallization (ethanol/water) to isolate ≥99% purity product .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify optimal storage conditions (e.g., desiccated, argon atmosphere) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data for this compound in published literature?

Discrepancies in IR or NMR peaks may arise from:

  • Solvent Artifacts : Residual solvents (e.g., CCl₄) can obscure key bands. Always report solvent conditions .
  • Polymorphism : Crystalline vs. amorphous forms alter peak splitting in solid-state NMR. Specify sample preparation methods . Recommendation : Cross-validate with high-resolution MS and X-ray crystallography (if crystalline) to resolve ambiguities .

Q. Methodological Recommendations

  • Toxicology Studies : Use single-cell RNA-seq to assess heterogeneity in genotoxic responses, as demonstrated for MMS-treated MCF-7 cells .
  • Synthetic Optimization : Screen ionic liquids (e.g., [BMIM][PF₆]) as green solvents to enhance reaction rates and yields .

Properties

IUPAC Name

cyclohexylmethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABZFPLSDXDLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclohexylmethanol (1.25 mL, 10.0 mmol) was dissolved in CH2Cl2 (50 mL), treated with diisopropylethylamine (7.0 mL, 40.0 mmol), cooled to 0° C., treated with methanesulfonyl chloride (0.85 mL, 11.0 mmol), and stirred for 1 hour at room temperature. The reaction was diluted with CH2Cl2 (200 mL), washed with saturated bicarbonate solution and brine, dried over Na2SO4, and concentrated to give 2.42 g (125% crude yield) of the desired product which was used immediately without purification.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Cyclohexylmethyl methanesulfonate
Cyclohexylmethyl methanesulfonate
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Cyclohexylmethyl methanesulfonate

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